

A literature review of standards used for ^{15}N chemical shift referencing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comprehensive Guide to ^{15}N Chemical Shift Referencing Standards

For researchers, scientists, and drug development professionals utilizing Nitrogen-15 (^{15}N) Nuclear Magnetic Resonance (NMR) spectroscopy, accurate and consistent chemical shift referencing is paramount for reliable data interpretation and comparison. However, the lack of a universally adopted internal standard for ^{15}N NMR has led to the use of multiple referencing conventions, creating potential ambiguity in the literature.[1] This guide provides an objective comparison of the commonly used standards for ^{15}N chemical shift referencing, supported by experimental data and detailed protocols, to ensure clarity and promote standardized practices.

The Unified Scale and Primary Referencing

The International Union of Pure and Applied Chemistry (IUPAC) recommends a unified scale for reporting NMR chemical shifts of all nuclei.[2] This scale is referenced to the ^1H resonance of tetramethylsilane (TMS) in a dilute solution of chloroform.[2] For aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is the recommended primary reference.[3] This approach allows for the indirect referencing of any nucleus, including ^{15}N , by utilizing the known ratio of the gyromagnetic ratios of the nucleus of interest and ^1H . [4]

Comparison of Common ^{15}N Secondary Reference Standards

While the unified scale provides a primary reference, secondary reference compounds are commonly employed for practical reasons. The two most prevalent secondary standards for ^{15}N NMR are liquid ammonia (NH_3) and nitromethane (CH_3NO_2). The choice of standard often depends on the field of study, with liquid ammonia being favored in biomolecular NMR and nitromethane in general organic and inorganic chemistry.

Reference Compound	Chemical Formula	Common Scale (ppm)	Chemical Shift on Ammonia Scale (ppm)	Chemical Shift on Nitromethane Scale (ppm)	Key Advantages	Key Disadvantages
Liquid Ammonia	NH ₃	0	0.0	-380.2	High-field resonance, suitable for low-temperature studies. Widely used in biomolecular NMR.	Difficult to handle due to its low boiling point. Chemical shift is sensitive to temperature and pH.
Nitromethane	CH ₃ NO ₂	0	380.2	0.0	Stable and reproducible when used as an external standard. Recommended by IUPAC for non-biological systems.	Resonates at a lower field, resulting in negative chemical shift values for many compounds.
Ammonium Chloride	¹⁵ NH ₄ Cl	39.3 (relative to liquid NH ₃)	39.3	-340.9	Suitable external reference for solid-state NMR, produces narrow lines. Allows for	Primarily for solid-state NMR.

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Tetramethylammonium Iodide	$(\text{CH}_3)_4\text{NI}$	43.8 (relative to liquid NH_3)	43.8	-336.5	Suggested as a potential internal reference.	Not as widely adopted as NH_3 or CH_3NO_2 .
Nitric Acid (9M)	HNO_3	365.8 (relative to liquid NH_3)	365.8	-14.4	Historically used.	Chemical shift is concentration-dependent.

Note: The conversion factor between the liquid ammonia and nitromethane scales is approximately 380.2 ppm. Chemical shifts on the ammonia scale can be converted to the nitromethane scale by subtracting 380.2 ppm.

Experimental Protocols

Accurate ^{15}N chemical shift referencing can be achieved through direct or indirect methods.

Direct Referencing (External Standard)

This method involves using a reference compound in a separate capillary tube placed inside the sample tube.

Protocol:

- **Prepare the Reference:** A small amount of the chosen reference standard (e.g., nitromethane or a solution of ammonium chloride) is sealed in a capillary tube.
- **Sample Preparation:** The capillary containing the reference is placed inside the NMR tube containing the sample of interest.

- **Data Acquisition:** Acquire the ^{15}N NMR spectrum of the sample. The spectrum will show a separate resonance for the external standard.
- **Referencing:** The chemical shift of the reference compound is set to its known value (e.g., 0 ppm for nitromethane). This calibrates the chemical shift axis for the entire spectrum.

Caution: This method can be susceptible to magnetic susceptibility differences between the sample and the reference, which may introduce small errors.

Indirect Referencing

This is the most common and recommended method, especially in biomolecular NMR where the addition of an internal standard is often not feasible. It relies on the IUPAC-recommended unified scale.

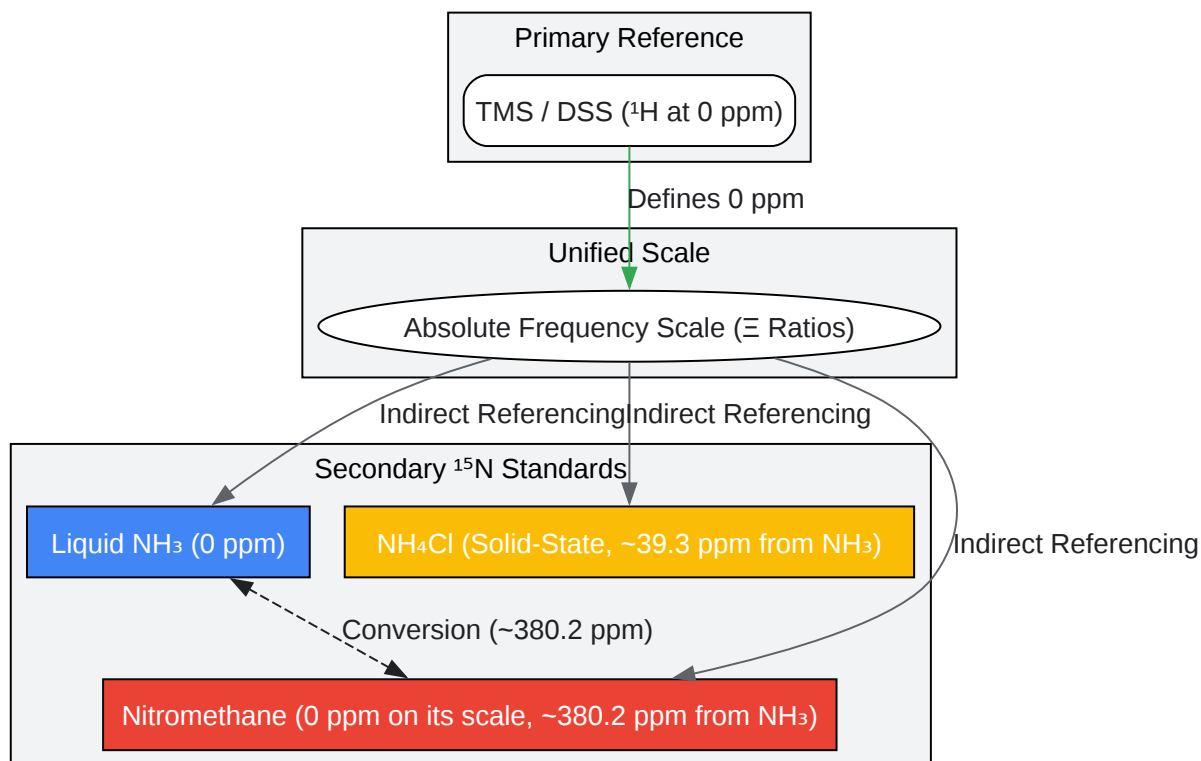
Protocol:

- **Acquire a ^1H Spectrum:** Obtain a ^1H NMR spectrum of the sample, referenced to internal TMS or DSS at 0 ppm.
- **Determine the ^1H Reference Frequency:** Note the absolute frequency (in Hz) of the 0 ppm ^1H reference signal from the spectrometer parameters.
- **Calculate the ^{15}N Reference Frequency:** Multiply the ^1H reference frequency by the IUPAC-recommended ratio of the gyromagnetic ratios of ^{15}N and ^1H , which is 0.101329118. This calculated frequency corresponds to 0 ppm on the ^{15}N chemical shift scale for liquid ammonia.
- **Reference the ^{15}N Spectrum:** The acquired ^{15}N spectrum is then referenced to this calculated frequency.

This method avoids the issues associated with internal and external standards and provides a consistent referencing framework across different nuclei.

Visualization of Referencing Pathways

The following diagram illustrates the relationship between the primary reference (TMS/DSS), the unified scale, and the common secondary ^{15}N standards.



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Caption: Relationship between primary and secondary ^{15}N chemical shift standards.

Conclusion

For robust and reproducible ^{15}N NMR studies, a clear understanding and consistent application of chemical shift referencing standards are essential. The IUPAC-recommended unified scale, based on the ^1H resonance of TMS or DSS, provides the most reliable framework through indirect referencing. When secondary standards are used, it is crucial to explicitly state the reference compound (e.g., liquid ammonia or nitromethane) and the referencing method in all publications to avoid ambiguity and ensure data comparability across different studies.

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- To cite this document: BenchChem. [A literature review of standards used for ^{15}N chemical shift referencing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603629#a-literature-review-of-standards-used-for-15n-chemical-shift-referencing]

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